(R)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol is an organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. The compound features a bromine atom attached to a phenolic ring along with an amino alcohol moiety, which contributes to its biological activity. Its molecular formula is , and it has a molecular weight of approximately .
This compound is synthesized through various chemical processes that involve the bromination of phenol and subsequent modifications to introduce amino and hydroxyethyl groups. It is classified under isoquinolones and derivatives, which are aromatic polycyclic compounds characterized by specific functional groups .
The synthesis of (R)-2-(1-amino-2-hydroxyethyl)-6-bromophenol typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yields and purity of the final product.
The molecular structure of (R)-2-(1-amino-2-hydroxyethyl)-6-bromophenol can be represented as follows:
Key structural data includes bond lengths and angles consistent with similar compounds, confirming expected ranges for functional groups involved .
The reactivity of (R)-2-(1-amino-2-hydroxyethyl)-6-bromophenol is dictated by its functional groups:
The mechanism by which (R)-2-(1-amino-2-hydroxyethyl)-6-bromophenol exerts its biological effects involves interaction with specific biological targets, potentially modulating enzyme activity or receptor signaling pathways. This interaction may lead to therapeutic effects in contexts where these targets are implicated .
(R)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol has potential applications in:
This compound's distinctive features make it a candidate for further exploration in both synthetic and medicinal chemistry contexts .
The enantioselective synthesis of (R)-2-(1-amino-2-hydroxyethyl)-6-bromophenol employs two principal strategies: chiral pool exploitation and catalytic asymmetric induction. In chiral pool approaches, L-serine serves as the stereogenic source, where its β-hydroxy-α-amino acid structure is leveraged for side-chain construction. Protection of L-serine’s amino and carboxyl groups (as tert-butoxycarbonyl (Boc) and methyl ester, respectively) precedes reductive cleavage to the aldehyde via NaBH₄-mediated reduction after DIBAL-H treatment. This aldehyde undergoes ortho-lithiated 3-bromophenol addition at −78°C in THF, yielding the racemic amino alcohol intermediate. Enantiopure isolation (≥98% ee) is achieved through diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid [1] [5].
For catalytic routes, boron trifluoride-mediated hydroboration of 2-(2-bromophenoxy)acrylonitrile enables asymmetric induction. Using Rh(COD)₂OTf/(R,R)-Me-DuPhos (5 mol%) in supercritical CO₂ at 100 bar, hydroboration with pinacolborane achieves 92% yield and 94% ee. Subsequent oxidative workup and Staudinger reduction (PPh₃/H₂O) furnish the target amino alcohol. Comparative studies reveal this method’s superiority in atom economy (AE=0.87 vs. 0.72 for chiral pool routes) and reduced step count [3] [6].
Key intermediates include:
Table 1: Comparative Synthetic Routes
Method | Key Reagent | Yield (%) | ee (%) | AE |
---|---|---|---|---|
Chiral pool (L-serine) | DIBAL-H/NaBH₄ | 65 | 98 | 0.72 |
Catalytic hydroboration | Rh/Me-DuPhos, pinacolborane | 92 | 94 | 0.87 |
Side-chain diversification exploits the nucleophilicity of the amino group and the electrophilicity of the primary alcohol. N-Alkylation proceeds via reductive amination: treatment with aldehydes (R= methyl, isopropyl, cyclopropyl) in methanol using NaBH₃CN as reductant affords N-alkylated derivatives with >99% diastereomeric retention. Kinetic studies confirm epimerization is negligible below pH 9.0 [1] [4].
For O-functionalization, enzyme-mediated regioselective acylation proves optimal. Immobilized Candida antarctica lipase B (CAL-B) catalyzes vinyl acetate-mediated acetylation of the primary alcohol in hexane at 40°C, preserving stereochemistry (98% ee) with 95% conversion. Contrastingly, chemical acylation (Ac₂O/pyridine) causes partial racemization (12% ee loss). The amino group remains protected as Boc during this process [2] [5].
Metal-catalyzed cross-coupling enables C–C bond formation at C1 of the ethanolamine side chain. After Swern oxidation of the alcohol to the aldehyde, organozinc reagents (ArZnBr) undergo Ni(acac)₂-catalyzed addition (0°C, 2 h), yielding β-amino-alcohols with new chiral centers. Diastereoselectivity ranges from 3:1 to 8:1 (syn:anti), dependent on aryl group bulkiness [6] [10].
Wang resin-linked synthesis enables rapid scaffold diversification. Resin activation with p-nitrophenyl chloroformate precedes coupling with N-Boc-(R)-2-aminoethanol (DMAP, DCM, 24 h). Subsequent Mitsunobu etherification (DIAD/PPh₃) with 5-bromo-2-hydroxybenzaldehyde installs the bromophenol core. Reductive amination (NaBH₃CN) with amines (piperidine, morpholine, N-methylpiperazine) then functionalizes the linker’s amino group [4] [8].
Cleavage conditions dictate product profiles:
Table 2: Solid-Phase Hybrid Scaffolds
Hybrid Structure | Loading (μmol/g) | Purity (%) | Application |
---|---|---|---|
Morpholino-N-ethanol bromophenol | 0.82 | 95 | Kinase inhibition |
4-Methylpiperazine bromophenol conjugate | 0.76 | 91 | Antimicrobial activity |
Analytical validation includes:
Phosphorylation of the phenolic –OH significantly alters bioactivity. Treatment with diethyl chlorophosphate (K₂CO₃, acetonitrile, 60°C) affords phosphonate esters (yield: 89%), which are hydrolyzed (TMSBr, then H₂O) to phosphonic acids. These derivatives exhibit 4-fold enhanced carbonic anhydrase II inhibition (Kᵢ=1.63±0.11 nM) compared to the parent compound (Kᵢ=6.54±1.03 nM) [8] [10].
Peptide conjugation via amide coupling expands therapeutic potential. Fmoc-protected amino acids (Gly, Ala, Val) are coupled to the aminoethyl side chain using HATU/DIPEA in DMF. After Fmoc deprotection (piperidine), second residues are added. Tripeptide derivatives demonstrate:
Metal complexation exploits the bromophenol’s catechol-like binding. With Cu(II) acetate, a 2:1 (ligand:metal) complex forms (UV-vis λₘₐₓ=435 nm; K_d=2.8×10⁷ M⁻¹). This complex shows superoxide dismutase (SOD) mimetic activity (IC₅₀=3.7 μM in cytochrome c assay) [2] [7].
CAS No.: 3225-82-9
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6